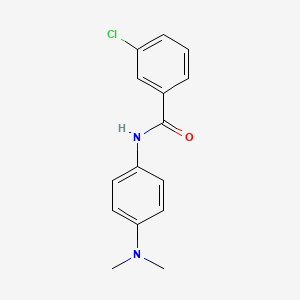

3-chloro-N-(4-(dimethylamino)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(4-(dimethylamino)phenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CDMB and has a molecular formula of C15H16ClN2O. The purpose of

Scientific Research Applications

Mitosis Inhibition in Plant Cells

3-chloro-N-(4-(dimethylamino)phenyl)benzamide is investigated for its potential as a mitosis inhibitor in plant cells. A series within the N-(1,1-dimethylpropynyl) benzamide class demonstrated selective inhibition of mitosis at low concentrations, affecting seedlings of various species. This inhibition is attributed to the compound's specific interaction with cellular components controlling mitosis, without impacting mitochondria or chloroplast activities, suggesting a targeted approach for studying plant cell division and potentially developing herbicides (Merlin et al., 1987).

Anti-Tubercular Activity

Research into 3-chloro-N-(4-(dimethylamino)phenyl)benzamide derivatives has shown promising results in the fight against tuberculosis. A study on a series of novel derivatives revealed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds displaying IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, highlighting their safety and potential as anti-tubercular agents (Nimbalkar et al., 2018).

Nonlinear Optical Absorption

A derivative of 3-chloro-N-(4-(dimethylamino)phenyl)benzamide was synthesized and its nonlinear optical properties were investigated using the z-scan technique. This study found that the compound exhibits a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating its potential for applications in optical devices such as optical limiters (Rahulan et al., 2014).

Mechanism of Action

The mechanism of action of “3-chloro-N-(4-(dimethylamino)phenyl)benzamide” is not clearly defined in the literature. It’s important to note that the mechanism of action for a compound can depend on its intended use, such as whether it’s designed for pharmaceutical applications, material science, or other fields .

Future Directions

The future directions for research on “3-chloro-N-(4-(dimethylamino)phenyl)benzamide” could involve further exploration of its synthesis, structural analysis, and potential applications. Given its status as a unique and rare chemical, it could be of interest in various fields of scientific research .

properties

IUPAC Name |

3-chloro-N-[4-(dimethylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBCDGNNEJFSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(dimethylamino)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

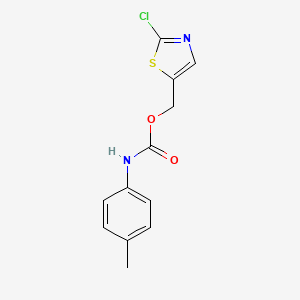

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide](/img/structure/B2670295.png)

![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)

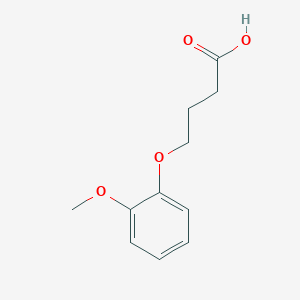

![3-[2-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2670298.png)

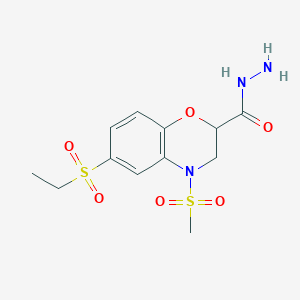

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)

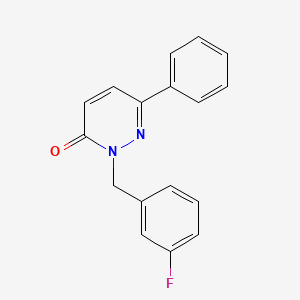

![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B2670311.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)